A Technical Guide to the Chemical Properties and Applications of Benzyl-pyridin-3-ylmethyl-amine
A Technical Guide to the Chemical Properties and Applications of Benzyl-pyridin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-pyridin-3-ylmethyl-amine is a heterocyclic secondary amine that incorporates both a benzyl group and a pyridinylmethyl moiety. This unique structural combination makes it a valuable and versatile building block in synthetic and medicinal chemistry. Its significance lies not in its direct biological activity, but in its role as a foundational scaffold for the development of a diverse range of pharmacologically active compounds. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, an overview of its applications in drug discovery, and essential safety information for laboratory professionals.
Molecular Identity and Physicochemical Profile
Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. Benzyl-pyridin-3-ylmethyl-amine is cataloged under several names and identifiers.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-phenyl-N-(pyridin-3-ylmethyl)methanamine | [1][2][3] |
| Common Names | N-Benzyl-3-pyridinemethylamine, Benzyl-pyridin-3-ylmethyl-amine, N-Nicotinylbenzylamine | [1][2][3][4] |
| CAS Number | 63361-56-8 | [1][2][4] |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2][4] |
| Molecular Weight | 198.26 g/mol | [2][4] |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CN=CC=C2 | [2][3] |
| InChI Key | COHYOBKZKMKMIX-UHFFFAOYSA-N |[1][2] |
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, computational predictions and data from commercial suppliers provide valuable insights.
Table 2: Physicochemical and Computed Properties
| Property | Value | Reference |
|---|---|---|
| Purity (Typical) | 97% | [4] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][5] |
| XLogP3 | 1.9 | [2] |
| Topological Polar Surface Area | 24.9 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 |[2] |
Structural Analysis and Basicity
Benzyl-pyridin-3-ylmethyl-amine possesses two distinct basic nitrogen centers: the secondary alkylamine nitrogen and the sp²-hybridized nitrogen of the pyridine ring.
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Secondary Amine: The nitrogen of the benzylamine moiety is analogous to other secondary alkylamines. Its basicity is primarily influenced by the inductive effect of the adjacent alkyl groups. For comparison, the pKa of the conjugate acid of benzylamine is approximately 9.34[6].
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital and is not involved in the aromatic system, making it available for protonation. The pKa of the pyridinium ion is approximately 5.2.
Consequently, the secondary amine is the more basic site and will be preferentially protonated under acidic conditions. This differential basicity is a key feature that can be exploited in purification (e.g., salt formation) and in designing interactions with biological targets.
Synthesis and Reactivity
As a chemical building block, the efficient synthesis of Benzyl-pyridin-3-ylmethyl-amine is crucial. The most direct and widely employed method for this class of secondary amine is reductive amination .
Causality of Method Selection
Reductive amination is the method of choice for several reasons:
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High Efficiency: It is a robust and high-yielding C-N bond-forming reaction.
-
Atom Economy: The reaction is relatively clean, with water being the primary byproduct.
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Accessibility of Precursors: The starting materials, 3-pyridinecarboxaldehyde and benzylamine, are commercially available and cost-effective.
-
Process Control: The reaction can be performed as a one-pot synthesis, which is advantageous for process chemistry and scalability[7][8].
The process involves the initial formation of an imine intermediate from the condensation of the aldehyde and the primary amine, which is then reduced in situ to the target secondary amine.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for Benzyl-pyridin-3-ylmethyl-amine.
Field-Proven Experimental Protocol: Reductive Amination
This protocol is a representative methodology based on standard organic chemistry principles.
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Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in methanol (MeOH, ~0.5 M), add benzylamine (1.05 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Scientist's Note: NaBH₄ is a cost-effective and safe reducing agent for this transformation. For reactions sensitive to pH or with reducible functional groups, a milder reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used[9].
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the remaining aqueous residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.
Spectroscopic Characterization
While specific spectral data is proprietary to manufacturers, the structural identity of Benzyl-pyridin-3-ylmethyl-amine is unequivocally confirmed using a suite of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both the benzyl and pyridine rings (typically in the 7.0-8.5 ppm range). Distinct singlets or triplets corresponding to the two methylene (-CH₂-) groups will be visible in the aliphatic region (likely 3.5-4.5 ppm). A broad singlet for the amine proton (-NH-) will also be present.
-
¹³C NMR: The spectrum will display signals for the sp² carbons of the aromatic rings and the sp³ carbons of the methylene linkers.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 198.26 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching vibrations for the secondary amine, C-H stretches for the aromatic and aliphatic groups, and C=N and C=C stretching from the pyridine ring.
Applications in Medicinal Chemistry and Drug Development
Benzyl-pyridin-3-ylmethyl-amine is primarily utilized as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic value[4]. Its derivatives have been investigated across multiple disease areas.
-
Anticancer Agents: The core structure has been incorporated into novel 1,2,3-triazole-4-carboxamides that were evaluated for their antiproliferative activity against human cancer cell lines. Certain derivatives were found to act as potent tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis[10].
-
Antimicrobial Agents: The benzyl-pyridine motif is found in compounds designed as potent inhibitors of mycobacterial ATP synthase, highlighting its potential in the development of new treatments for Mycobacterium tuberculosis[11].
-
Neurological Disorders: Derivatives containing this scaffold have been explored as ligands for sigma receptors (σR), which are targets for treating neurological conditions like neuropathic pain and Alzheimer's disease[12].
The versatility of the secondary amine allows for further functionalization, enabling chemists to build libraries of compounds and perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, proper handling of Benzyl-pyridin-3-ylmethyl-amine is essential to ensure personnel safety. The Globally Harmonized System (GHS) of Classification and Labelling provides the following hazard information.
Table 3: GHS Hazard Information | | | | :--- | :--- | | Pictogram |
ngcontent-ng-c1703228563="" class="ng-star-inserted">| | Signal Word | Warning | | Hazard Statements | H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] |
Precautionary Measures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[13].
-
Handling: Avoid breathing vapor or mist[13]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Keep away from sources of ignition.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated[13].
Conclusion
Benzyl-pyridin-3-ylmethyl-amine is a structurally important secondary amine whose value is realized through its application as a versatile synthon in drug discovery and development. Its straightforward synthesis via reductive amination, coupled with the reactive handles provided by its benzyl and pyridinylmethyl groups, allows for extensive chemical modification. Researchers leveraging this scaffold have explored novel therapeutics in oncology, infectious diseases, and neurology. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is fundamental for any scientist utilizing this potent chemical building block.
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ResearchGate. (2025). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Retrieved from [Link]
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PubMed. (2016). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Retrieved from [Link]
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The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
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